molecular formula C10H17F4NO2 B14386542 N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine CAS No. 89752-22-7

N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine

Katalognummer: B14386542
CAS-Nummer: 89752-22-7
Molekulargewicht: 259.24 g/mol
InChI-Schlüssel: BVGDADQYFYCIHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, such as increased stability and reactivity, making it a valuable compound for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine typically involves the reaction of N,N-diethyl-2,3,3,3-tetrafluoropropionamide with various Grignard reagents. For instance, the reaction with propylmagnesium bromide yields a mixture of N,N-diethyl (Z)-2,3-difluoro-2-hexenamide and N,N-diethyl (E)-2,3-difluoro-2-hexenamide . Additionally, the reaction with phenylmagnesium bromide produces phenyl 1,2,2,2-tetrafluoroethyl ketone .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: Investigated for its potential as a bioactive molecule due to its unique chemical structure.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and advanced materials, such as fluorinated polymers and surfactants.

Wirkmechanismus

The specific mechanism of action for N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine is not well-documented. its effects are likely mediated through interactions with molecular targets and pathways influenced by the presence of fluorine atoms. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Diethyl-2,3,3,3-tetrafluoropropionamide
  • N,N-Diethyl (Z)-2,3-difluoro-2-hexenamide
  • N,N-Diethyl (E)-2,3-difluoro-2-hexenamide
  • Phenyl 1,2,2,2-tetrafluoroethyl ketone

Uniqueness

N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine stands out due to its unique dioxane ring structure combined with the presence of multiple fluorine atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

89752-22-7

Molekularformel

C10H17F4NO2

Molekulargewicht

259.24 g/mol

IUPAC-Name

N,N-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine

InChI

InChI=1S/C10H17F4NO2/c1-3-15(4-2)10(8(11)9(12,13)14)16-6-5-7-17-10/h8H,3-7H2,1-2H3

InChI-Schlüssel

BVGDADQYFYCIHC-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1(OCCCO1)C(C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.